
4-(2-Chloroethyl)-1,2-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and two fluorine atoms at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,2-difluorobenzene typically involves the introduction of the 2-chloroethyl group onto a difluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2-difluorobenzene reacts with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-(2-Chloroethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation Reactions: The 2-chloroethyl group can be oxidized to form 4-(2-chloroacetyl)-1,2-difluorobenzene using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form 4-(2-ethyl)-1,2-difluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation: 4-(2-chloroacetyl)-1,2-difluorobenzene.
Reduction: 4-(2-ethyl)-1,2-difluorobenzene.
科学的研究の応用
4-(2-Chloroethyl)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
作用機序
The mechanism of action of 4-(2-Chloroethyl)-1,2-difluorobenzene involves its interaction with molecular targets through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms can enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions.
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)-1,2-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms.
4-(2-Chloroethyl)-1-fluorobenzene: Contains a 2-chloroethyl group and one fluorine atom.
4-(2-Chloroethyl)-1,3-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms at different positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions. The presence of two fluorine atoms at the 1 and 2 positions can enhance the compound’s stability and affect its electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C8H7ClF2 |
|---|---|
分子量 |
176.59 g/mol |
IUPAC名 |
4-(2-chloroethyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChIキー |
YFTCZBFVJYIXDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


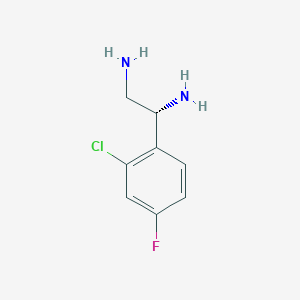



![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)



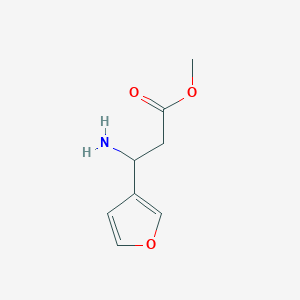
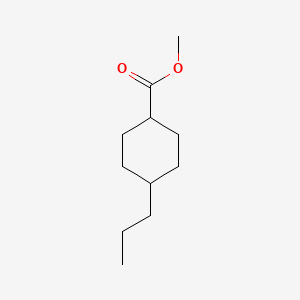
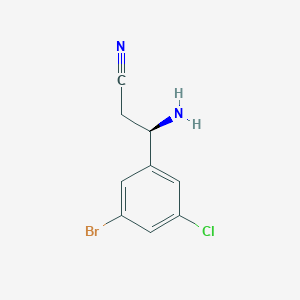
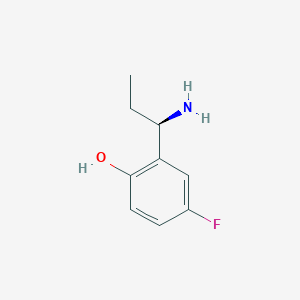

![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
